Cas no 1800539-53-0 (Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-)

Technical Introduction: Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)- is a heterocyclic compound featuring a fused pyrido-pyrimidinone core with a dimethylamino substituent at the 2-position and a 3,5-dimethylpyrazole moiety at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The dimethylamino group enhances solubility and reactivity, while the pyrazole ring contributes to potential bioactivity, particularly in kinase inhibition or targeted therapeutics. Its well-defined synthetic route allows for high purity and scalability, supporting research in developing novel pharmacophores. The compound’s stability and functional group versatility further underscore its utility in exploratory and optimization studies.
Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)- structure
1800539-53-0 structure
Product name:Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-
CAS No:1800539-53-0
MF:C14H16N6O
MW:284.31644153595
CID:5840678
PubChem ID:146147020

Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-
    • 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(dimethylamino) -3H,4H-pyrido[4,3-d]pyrimidin-4-one
    • 2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one
    • 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(dimethylamino)-3H,4H-pyrido[4,3-d]pyrimidin-4-one
    • 1800539-53-0
    • EN300-26664240
    • Z4402186471
    • Inchi: 1S/C14H16N6O/c1-8-5-9(2)20(18-8)12-6-11-10(7-15-12)13(21)17-14(16-11)19(3)4/h5-7H,1-4H3,(H,16,17,21)
    • InChI Key: RRJUIXAEHGVOHE-UHFFFAOYSA-N
    • SMILES: C1(N(C)C)NC(=O)C2C=NC(N3C(C)=CC(C)=N3)=CC=2N=1

Computed Properties

  • Exact Mass: 284.13855916g/mol
  • Monoisotopic Mass: 284.13855916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.4Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 474.7±55.0 °C(Predicted)
  • pka: 1.87±0.20(Predicted)

Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26664240-0.05g
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(dimethylamino)-3H,4H-pyrido[4,3-d]pyrimidin-4-one
1800539-53-0 95.0%
0.05g
$1018.0 2025-03-20
1PlusChem
1P02AFC8-50mg
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(dimethylamino)-3H,4H-pyrido[4,3-d]pyrimidin-4-one
1800539-53-0 95%
50mg
$1321.00 2023-12-20
1PlusChem
1P02AFC8-100mg
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(dimethylamino)-3H,4H-pyrido[4,3-d]pyrimidin-4-one
1800539-53-0 95%
100mg
$1579.00 2023-12-20
Enamine
EN300-26664240-0.1g
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(dimethylamino)-3H,4H-pyrido[4,3-d]pyrimidin-4-one
1800539-53-0 95.0%
0.1g
$1227.0 2025-03-20

Additional information on Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-

Recent Advances in the Study of Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)- (CAS: 1800539-53-0)

Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have garnered significant attention in recent years due to their potential therapeutic applications, particularly in oncology and inflammatory diseases. Among these, the compound with CAS number 1800539-53-0, specifically 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-pyrido[4,3-d]pyrimidin-4(3H)-one, has emerged as a promising candidate for further investigation. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 1800539-53-0 involves a multi-step process that includes the condensation of pyrido[4,3-d]pyrimidin-4(3H)-one with dimethylamine and 3,5-dimethyl-1H-pyrazole. Recent studies have optimized this process to improve yield and purity, which is critical for subsequent biological testing. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the synthesized compound.

In terms of biological activity, 1800539-53-0 has demonstrated potent inhibitory effects on several kinase targets, including but not limited to JAK2 and EGFR. These kinases are often implicated in cancer cell proliferation and survival, making the compound a potential candidate for targeted therapy. In vitro studies using human cancer cell lines have shown that the compound induces apoptosis and inhibits cell cycle progression at micromolar concentrations. Furthermore, preliminary in vivo studies in murine models have indicated favorable pharmacokinetic properties, including good oral bioavailability and a manageable toxicity profile.

Beyond its anticancer potential, recent research has explored the anti-inflammatory properties of 1800539-53-0. The compound has been shown to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, in preclinical models of rheumatoid arthritis and inflammatory bowel disease. These findings suggest a broader therapeutic utility for this compound, warranting further investigation in diverse disease contexts.

Despite these promising results, challenges remain in the development of 1800539-53-0 as a therapeutic agent. Issues such as off-target effects, potential drug-drug interactions, and long-term safety profiles need to be addressed through comprehensive preclinical and clinical studies. Additionally, the compound's solubility and formulation stability are areas that require optimization to facilitate its transition from the lab to the clinic.

In conclusion, Pyrido[4,3-d]pyrimidin-4(3H)-one, 2-(dimethylamino)-7-(3,5-dimethyl-1H-pyrazol-1-yl)- (CAS: 1800539-53-0) represents a versatile and promising molecule with significant potential in both oncology and inflammatory diseases. Continued research efforts are essential to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its clinical efficacy. The compound's dual activity against kinase targets and inflammatory pathways positions it as a valuable candidate for future drug development initiatives.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.